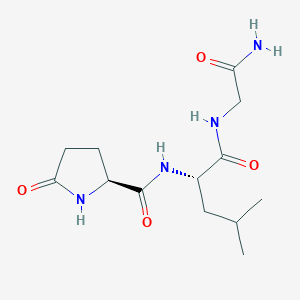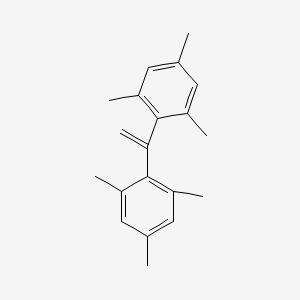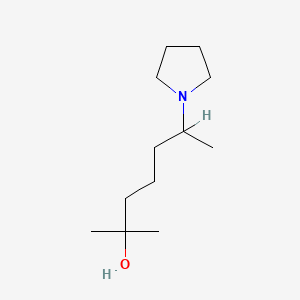
N-Methylidenemethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylidenemethanimidamide is an organic compound characterized by the presence of an imidamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylidenemethanimidamide can be synthesized through several methods. One common approach involves the reaction of formamide with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
HCONH2+CH2O→H2C=N-CHO
This reaction requires careful control of temperature and pH to ensure the desired product is obtained. Another method involves the use of nitriles, which can be hydrolyzed to form the corresponding amides, followed by a reaction with formaldehyde.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylidenemethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide group to primary amines.
Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Methylidenemethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-Methylidenemethanimidamide exerts its effects involves interactions with various molecular targets. The imidamide group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide (DMF): A commonly used solvent with similar structural features but different reactivity.
N,N-Dimethylacetamide (DMAc): Another solvent with comparable properties but distinct applications.
Formamide: A simpler amide with different chemical behavior and applications.
Uniqueness
N-Methylidenemethanimidamide is unique due to its specific imidamide functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35172-91-9 |
|---|---|
Formule moléculaire |
C2H4N2 |
Poids moléculaire |
56.07 g/mol |
Nom IUPAC |
N-methylidenemethanimidamide |
InChI |
InChI=1S/C2H4N2/c1-4-2-3/h2-3H,1H2 |
Clé InChI |
BZUQLGPYADSNLA-UHFFFAOYSA-N |
SMILES canonique |
C=NC=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


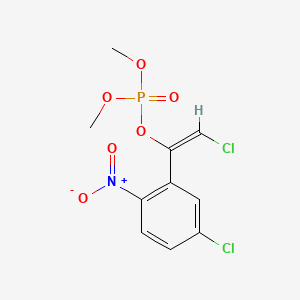

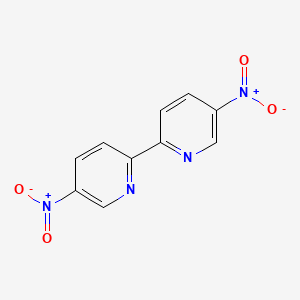
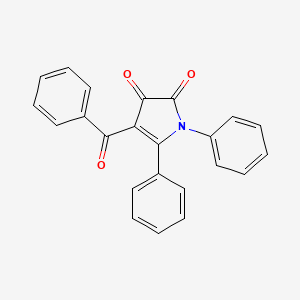
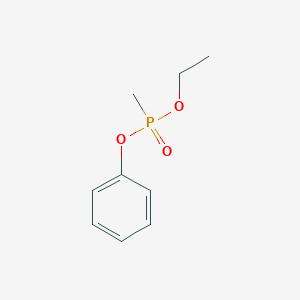
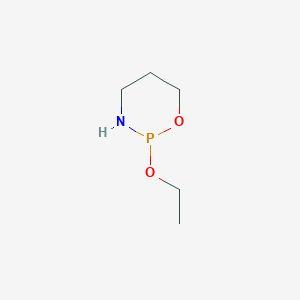

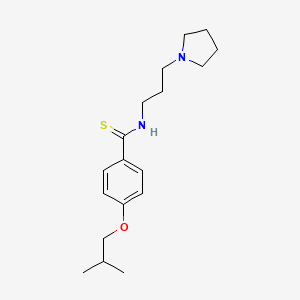
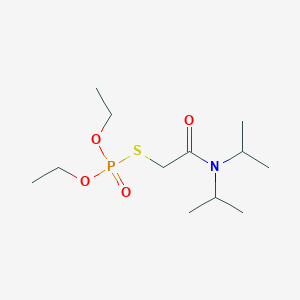
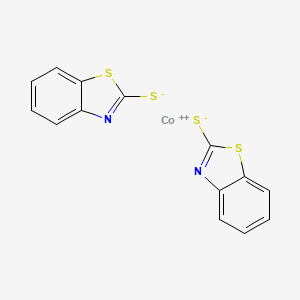
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
